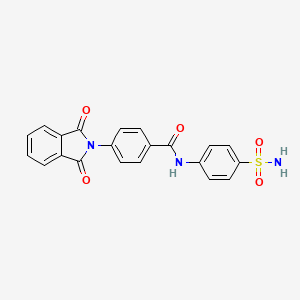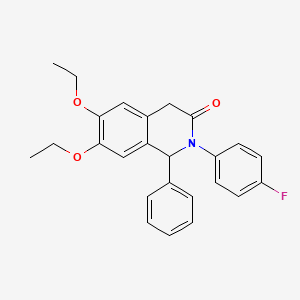
(E)-N-(4-((6-bromo-2-phenyl-4H-chromen-4-ylidene)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a phenyl group, and a chromenylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide typically involves the reaction of 6-bromo-2-phenyl-4H-chromen-4-one with 4-aminophenylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenylidene moiety to a dihydro derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-bromo-2-ethyl-phenyl)acetamide
- N-(4-bromo-2-nitro-phenyl)acetamide
Uniqueness
N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide is unique due to its chromenylidene moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H17BrN2O2 |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
N-[4-[(6-bromo-2-phenylchromen-4-ylidene)amino]phenyl]acetamide |
InChI |
InChI=1S/C23H17BrN2O2/c1-15(27)25-18-8-10-19(11-9-18)26-21-14-23(16-5-3-2-4-6-16)28-22-12-7-17(24)13-20(21)22/h2-14H,1H3,(H,25,27) |
Clé InChI |
WIMVMGMPFLLVSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600308.png)
![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11600309.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11600323.png)
![3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11600324.png)
![butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11600332.png)



![2-(4-Chlorophenoxy)-1-[4-(3-methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11600344.png)
![(5E)-3-(4-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]imidazolidine-2,4-dione](/img/structure/B11600347.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B11600360.png)
![2-methoxyethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600368.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600374.png)
![N-({4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide](/img/structure/B11600382.png)
